molecular formula C11H8F2N2OS B10948337 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol

Cat. No.: B10948337
M. Wt: 254.26 g/mol
InChI Key: MWHSLYJTDDARRI-UHFFFAOYSA-N
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Description

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol is a chemical compound with the molecular formula C11H8F2N2OS It is characterized by the presence of a pyrimidine ring substituted with a thiol group at the 2-position and a difluoromethoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluoromethoxybenzene derivative.

    Thiol Group Introduction: The thiol group can be introduced through a substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a thiol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the difluoromethoxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyrimidine derivatives, defluorinated products.

    Substitution: Substituted aromatic or pyrimidine derivatives.

Scientific Research Applications

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving thiol groups.

Mechanism of Action

The mechanism of action of 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)pyrimidine-2-thiol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(3-Fluorophenyl)pyrimidine-2-thiol: Similar structure but with a fluorophenyl group instead of a difluoromethoxy group.

    4-(3-Chlorophenyl)pyrimidine-2-thiol: Similar structure but with a chlorophenyl group instead of a difluoromethoxy group.

Uniqueness

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The difluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.26 g/mol

IUPAC Name

6-[3-(difluoromethoxy)phenyl]-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H8F2N2OS/c12-10(13)16-8-3-1-2-7(6-8)9-4-5-14-11(17)15-9/h1-6,10H,(H,14,15,17)

InChI Key

MWHSLYJTDDARRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=CC=NC(=S)N2

Origin of Product

United States

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